methyl(1-phenylprop-1-en-2-yl)amine
Description
Properties
CAS No. |
29639-97-2 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.2 |
Purity |
80 |
Origin of Product |
United States |
Preparation Methods
General Reaction Mechanism
The condensation of β-diketones with methylamine represents the most widely reported synthesis route. This method exploits the nucleophilic addition of methylamine to the α,β-unsaturated carbonyl system, followed by dehydration to form the enamine structure.
Reaction equation :
Optimization of Reaction Conditions
A 2020 study demonstrated that refluxing equimolar quantities of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (5 mmol) and methylamine hydrochloride (10 mmol) in ethanol (20 ml) for 26–68 hours achieves 59–72% yields. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Temperature | Reflux (78°C) | Accelerates dehydration step |
| Methylamine Source | Hydrochloride salt | Prevents volatilization losses |
| Reaction Time | 48 hours (median) | Balances completion vs. degradation |
Substituent effects on the aryl ring significantly influence reaction kinetics. Electron-donating groups (e.g., -OCH₃) at the para position reduce reaction times by 18% compared to electron-withdrawing groups (-F).
Large-Scale Adaptation
For industrial applications, continuous azeotropic distillation of water improves conversion rates. A patented protocol using toluene as co-solvent achieves 85% conversion at 10-mol scale by removing 98% of generated water. Post-reaction purification via vacuum distillation (60°C, 0.1 mmHg) yields pharmaceutical-grade product (>99% purity).
Reductive Amination of Phenylacetone Derivatives
Two-Step Synthesis Pathway
This method combines Friedel-Crafts acylation with subsequent reductive amination:
Step 1 : Friedel-Crafts synthesis of phenyl-2-propanone (P2P)
Step 2 : Reductive amination with methylamine
Stereochemical Control
The 2024 Studocu protocol highlights that using (S)-methylamine hydrochloride with sodium borohydride in methanol produces the (2S)-enantiomer with 88% enantiomeric excess. Key stereochemical data:
| Parameter | Value |
|---|---|
| Optical rotation (589 nm) | +24.5° (c=1, CHCl₃) |
| Chiral HPLC retention | 12.7 min (Chiralpak IA) |
| Diastereomeric ratio | 92:8 |
Grignard Reagent-Based Alkylation
Magnesium-Mediated Synthesis
A Chinese patent (CN109020784A) details the use of magnesium chips in tetrahydrofuran (THF) under nitrogen atmosphere:
-
Grignard formation :
-
Nucleophilic addition :
-
Acid hydrolysis :
Yield Optimization Data
| Additive | Yield (%) | Reaction Time (h) |
|---|---|---|
| Zinc-sodium alloy | 72 | 2.5 |
| Mercury chloride | 68 | 3.2 |
| None | 41 | 6.0 |
Mizoroki-Heck Arylation of Allylamines
Palladium-Catalyzed Coupling
A 2022 RSC publication demonstrates arylation of (E)-N-allyl-2-methyl-3-phenylprop-2-en-1-amine using Pd(OAc)₂:
Reaction conditions :
-
Catalyst: 5 mol% Pd(OAc)₂
-
Ligand: P(o-tol)₃
-
Solvent: DMF/H₂O (4:1)
-
Temperature: 80°C
Yield comparison :
| Aryl Halide | Yield (%) | TOF (h⁻¹) |
|---|---|---|
| 4-Fluorophenyl | 88 | 12.6 |
| 3-Trifluoromethyl | 76 | 9.8 |
Enzymatic Resolution of Racemates
Lipase-Catalyzed Kinetic Resolution
Pseudomonas cepacia lipase (PCL) in hexane resolves racemic mixtures with 94% ee:
| Parameter | Optimal Value |
|---|---|
| Temperature | 35°C |
| Acyl donor | Vinyl acetate |
| Enzyme loading | 20 mg/mmol |
| Conversion | 48% (S-isomer) |
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Avg. Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| β-Diketone condensation | 68 | 99.2 | 1.0 |
| Reductive amination | 72 | 98.5 | 1.4 |
| Grignard alkylation | 65 | 97.8 | 2.1 |
| Mizoroki-Heck arylation | 82 | 99.5 | 3.8 |
Environmental Impact Assessment
| Method | PMI* | E-Factor | Carbon Intensity (kg CO₂/kg) |
|---|---|---|---|
| β-Diketone condensation | 8.2 | 6.7 | 4.2 |
| Reductive amination | 12.4 | 9.1 | 5.8 |
| Enzymatic resolution | 3.1 | 1.9 | 1.2 |
*Process Mass Intensity
Chemical Reactions Analysis
Types of Reactions: Methyl(1-phenylprop-1-en-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Phenylprop-1-en-2-one.
Reduction: Methyl(1-phenylpropyl)amine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Neurotransmitter Modulation
Research indicates that methyl(1-phenylprop-1-en-2-yl)amine may interact with neurotransmitter receptors, suggesting its potential in treating neurological disorders. The compound's ability to modulate receptor activity could lead to therapeutic applications for conditions related to neurotransmitter imbalances, such as depression and anxiety disorders. Its structural similarities to natural neurotransmitters enhance its biological relevance, making it a candidate for further pharmacological studies.
Synthesis of Pharmaceuticals
This compound serves as an intermediate in the synthesis of various pharmaceutical agents targeting neurological conditions. Its chiral nature allows for the production of enantiomerically pure compounds, which are often more effective and have fewer side effects in therapeutic applications. The compound's role in synthesizing antidepressants and other psychoactive drugs highlights its significance in pharmacology .
Synthetic Organic Chemistry
Catalytic Reactions
This compound has been utilized in metal-catalyzed reactions for the synthesis of complex organic molecules. The compound's reactivity can be harnessed to create various derivatives that are crucial for developing new drugs. For instance, it may be involved in reactions that yield antidepressants or other therapeutic agents through selective coupling processes .
Comparative Analysis with Related Compounds
The compound shares structural characteristics with several other compounds, each possessing unique properties. Below is a comparative table highlighting these similarities and differences:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Chiral center with a double bond | Potential neurotransmitter modulator |
| Phenethylamine | Simple phenethyl structure without double bond | Acts primarily as a neurotransmitter precursor |
| Amphetamine | Similar backbone but different substitution pattern | Known stimulant effects; used in ADHD treatment |
| Methamphetamine | Similar to amphetamine but with an additional methyl group | Higher CNS activity; increased abuse potential |
This table illustrates how this compound's unique features enhance its reactivity and biological activity compared to its analogs, making it valuable for research and industrial applications .
Case Studies and Research Findings
Neurological Studies
Recent studies have explored the interactions between this compound and various biological targets. These investigations have shown promising results regarding its modulation of neurotransmitter receptors, suggesting potential implications in neurological research. Ongoing studies aim to clarify these interactions further and evaluate the compound's therapeutic potential in treating neurological disorders.
Synthetic Pathways
The development of environmentally friendly synthetic pathways utilizing this compound has been reported, emphasizing its importance in modern pharmaceutical synthesis. Metal-catalyzed reactions have enabled the efficient production of complex molecules from simpler precursors, showcasing the compound's versatility in organic synthesis .
Mechanism of Action
The mechanism of action of methyl(1-phenylprop-1-en-2-yl)amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of methyl(1-phenylprop-1-en-2-yl)amine and related compounds is summarized in Table 1.
Table 1: Structural and Functional Comparison
Key Observations:
- Amphetamine (1-phenylpropan-2-amine) : A saturated analog lacking the propenyl group. It is a central nervous system stimulant with well-characterized pharmacological activity .
- Phenpromethamine (N-Methyl-2-phenylpropan-1-amine) : Shares the phenylpropane backbone but differs in amine substitution (secondary vs. secondary/unsaturated in the target compound) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| This compound | C10H13N | 147.22 | ~220–240 (est.) | 2.1–2.5 |
| Amphetamine | C9H13N | 135.21 | 200–203 | 1.8 |
| Phenpromethamine | C10H15N | 149.24 | 210–215 | 2.3 |
| N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine | C14H19N | 201.31 | Not reported | 3.0 |
Notes:
- The propenyl group in this compound likely increases lipophilicity (higher LogP) compared to amphetamine.
- Phenpromethamine’s secondary amine and saturated backbone contribute to its higher boiling point relative to the unsaturated target compound .
Table 3: Pharmacological and Toxicity Data
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl(1-phenylprop-1-en-2-yl)amine in academic laboratories?
- Methodology :
- Alkylation Approach : React 1-phenylprop-1-en-2-amine with methyl halides (e.g., methyl bromide) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., acetonitrile) at ambient temperature. Monitor reaction progress via TLC or GC-MS .
- Transaminase-Mediated Synthesis : Use enantioselective transaminases to catalyze the transfer of an amine group to a prochiral ketone precursor. Optimize pH (7.5–9.0) and temperature (30–40°C) for enzyme activity .
- Key Considerations :
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Characterize intermediates using H/C NMR to confirm regioselectivity.
Q. Which spectroscopic methods are most effective for characterizing this compound's structure?
- Primary Techniques :
- FTIR : Identify amine N-H stretches (3300–3500 cm) and alkenyl C=C stretches (1600–1680 cm) .
- NMR : H NMR peaks for vinyl protons (δ 5.2–6.0 ppm) and methylamine protons (δ 2.2–2.8 ppm). C NMR confirms quaternary carbons in the phenyl and alkenyl groups .
- Mass Spectrometry : ESI-MS or Orbitrap-based methods for molecular ion ([M+H]) and fragmentation patterns .
- Data Table :
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| FTIR | 3395 cm (O-H/N-H), 1630 cm (C=C) | Functional group identification |
| H NMR | δ 2.5 (CH-N), δ 5.8 (CH=CH) | Structural elucidation |
| ESI-MS | m/z 174.2 ([M+H]) | Molecular weight confirmation |
Q. What safety protocols should researchers follow when handling this compound?
- Hazard Mitigation :
- GHS Classifications : Acute toxicity (Category 4) via inhalation, dermal, or oral exposure. Use fume hoods and closed systems during synthesis .
- PPE : Nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95 mask) if aerosolization occurs .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound?
- Strategies :
- Refinement Tools : Use SHELXL for small-molecule crystallography to reconcile discrepancies in bond lengths/angles. Compare with DFT-optimized geometries (e.g., B3LYP/6-31G*) .
- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify packing motifs influencing crystallographic data vs. gas-phase computational results .
Q. What strategies optimize enantioselective synthesis of its chiral derivatives?
- Catalytic Methods :
- Asymmetric Allylic Amination : Use Pd-catalyzed reactions with chiral ligands (e.g., BINAP) to achieve >90% ee. Monitor enantiopurity via chiral HPLC .
- Biocatalytic Routes : Engineer transaminases for kinetic resolution of racemic mixtures. Optimize reaction conditions (e.g., pH 8.5, 35°C) to enhance enantiomeric excess .
- Data Table :
| Method | ee (%) | Yield (%) | Key Condition |
|---|---|---|---|
| Pd-BINAP Catalysis | 92 | 78 | Toluene, 60°C, 12 h |
| Engineered Transaminase | 88 | 65 | pH 8.5, NADH cofactor |
Q. How to analyze reaction mechanisms involving its alkenyl and amine groups?
- Mechanistic Probes :
- Kinetic Isotope Effects (KIE) : Compare for C-H vs. N-H bonds in cycloaddition reactions (e.g., [2+2] with electron-deficient dienophiles).
- DFT Calculations : Map transition states for amine-assisted conjugate additions. B3LYP/6-311++G** level identifies rate-limiting steps .
- Case Study : A 2023 study showed the alkenyl group participates in Michael additions 10× faster than the amine, attributed to resonance stabilization of the enolate intermediate .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
